molecular formula C8H17O3P B1600402 Diethyl trans-crotyl phosphonate CAS No. 682-34-8

Diethyl trans-crotyl phosphonate

Cat. No.: B1600402
CAS No.: 682-34-8
M. Wt: 192.19 g/mol
InChI Key: KGWLPYVMUWAOJC-QPJJXVBHSA-N
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Description

Diethyl trans-crotyl phosphonate: is an organic compound with the molecular formula C8H16O3P. It is a phosphonate ester derived from trans-crotonic acid and is commonly used in organic synthesis and research applications.

Synthetic Routes and Reaction Conditions:

  • Phosphorylation of trans-Crotonic Acid: The compound can be synthesized by reacting trans-crotonic acid with diethyl phosphite in the presence of a suitable catalyst, such as a strong acid.

  • Alkylation of Diethyl Phosphite: Another method involves the alkylation of diethyl phosphite with an appropriate alkyl halide under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale phosphorylation reactions, where trans-crotonic acid and diethyl phosphite are reacted in a continuous flow reactor system to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can replace the phosphonate group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Diethyl trans-crotonyl phosphate, diethyl trans-crotonyl phosphoric acid.

  • Reduction Products: Diethyl trans-crotonyl alcohol, diethyl trans-crotonyl aldehyde.

  • Substitution Products: Various alkyl-substituted phosphonates.

Biochemical Analysis

Biochemical Properties

Diethyl trans-crotyl phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of vinylphosphonates. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction and palladium-catalyzed allylic acetoxylation . These interactions are crucial for the synthesis of complex organic molecules, which can be used in various biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites within cells . Additionally, this compound can bind to specific proteins, leading to changes in their conformation and activity, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. It is crucial to carefully control the dosage of this compound in animal studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. One of the key pathways involves the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction . This compound can also affect metabolic flux by modulating the activity of enzymes involved in these pathways, leading to changes in the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its biochemical effects and optimizing its use in experimental settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is an important factor in determining its biochemical effects and interactions with other biomolecules.

Scientific Research Applications

Chemistry: Diethyl trans-crotyl phosphonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is utilized in the development of new drugs and therapeutic agents. Industry: It finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Diethyl 2-butenylphosphonate: A structural isomer with similar reactivity but different physical properties.

  • Diethyl 2,2-diethoxyethylphosphonate: Another phosphonate ester with different alkyl groups.

  • Triethyl 3-methyl-4-phosphono-2-butenoate: A mixture of cis and trans isomers.

Uniqueness: Diethyl trans-crotyl phosphonate is unique due to its trans configuration, which influences its reactivity and stability compared to its cis counterpart. This configuration also affects its biological activity and industrial applications.

Properties

IUPAC Name

(E)-1-diethoxyphosphorylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLPYVMUWAOJC-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449217
Record name Diethyl trans-crotyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682-34-8
Record name Diethyl trans-crotyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-butenylphosphonate, predominantly trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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